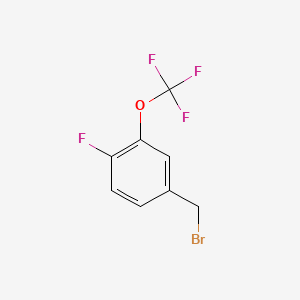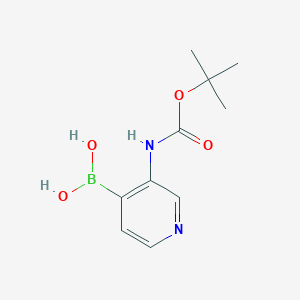
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) . This indicates the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl amino group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well-documented, boronic acids and their derivatives are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, a study reports the catalytic protodeboronation of pinacol boronic esters, which could potentially be relevant .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
The tert-butoxycarbonyl (Boc) group is crucial for the protection of amines in various synthetic pathways, making compounds like (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid valuable in chemical synthesis. For instance, it has been employed in the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient, environmentally benign catalyst, offering a straightforward method for generating N-Boc-protected amino acids, which are resistant to racemization during peptide synthesis (Heydari et al., 2007). Similarly, tert-butoxycarbonyl chloride (BocCI) has been used to introduce the Boc group into hindered amino acids, highlighting its utility for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).
Advanced Synthesis
Rhodium-catalyzed N-tert-butoxycarbonyl (Boc) amination by directed C-H bond activation showcases an innovative application, facilitating the introduction of N-Boc protected amino groups into aromatic nuclei. This method has been extended to the synthesis of complex alkaloids, demonstrating the versatility and efficiency of Boc-protected intermediates in organic synthesis (Wippich et al., 2016).
Pharmaceutical Intermediates
The Boc group plays a pivotal role in the development of pharmaceuticals. A notable application includes its use in the synthesis of HIV protease inhibitors, where a key intermediate, N-1-(tert-butyloxycarbonyl)-N-2-[4-(pyridin-2-yl)benzylidene]hydrazone, was prepared via Pd-mediated coupling of boronic acid with 2-bromopyridine. This step is critical for producing compounds with potent antiviral activities, exemplifying the significance of Boc-protected intermediates in medicinal chemistry (Xu et al., 2002).
Protecting Group Strategies
Boc-protected N-carboxanhydrides of amino acids demonstrate the utility of Boc as a protecting group in peptide synthesis. The ability to undergo base-induced dimerization in aprotic media to form pyrrolidine analogs underlines the strategic use of Boc-protected intermediates in the synthesis of complex peptide structures (Leban & Colson, 1996).
Propiedades
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-12-5-4-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDJGFRQZHXGDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572046 |
Source


|
| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid | |
CAS RN |
227473-82-7 |
Source


|
| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
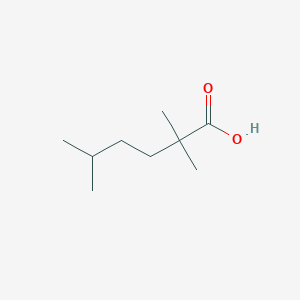

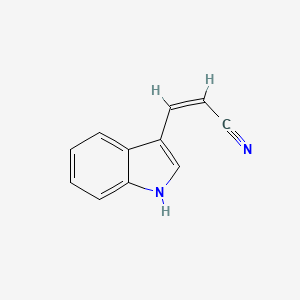
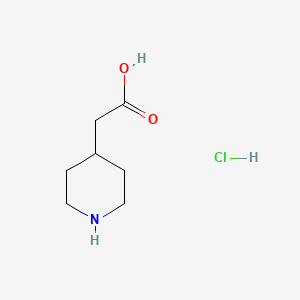



![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)


